molecular formula C14H20O4 B15159943 4-[3-(3-Hydroxybutoxy)prop-1-EN-1-YL]-2-methoxyphenol CAS No. 672294-54-1

4-[3-(3-Hydroxybutoxy)prop-1-EN-1-YL]-2-methoxyphenol

Cat. No.: B15159943
CAS No.: 672294-54-1
M. Wt: 252.31 g/mol
InChI Key: FQVRVVXKTGAIOM-UHFFFAOYSA-N
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Description

4-[3-(3-Hydroxybutoxy)prop-1-en-1-yl]-2-methoxyphenol is an organic compound with the molecular formula C13H18O4 It is a phenolic compound characterized by the presence of a hydroxybutoxy group and a methoxy group attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(3-Hydroxybutoxy)prop-1-en-1-yl]-2-methoxyphenol typically involves the reaction of 4-hydroxy-3-methoxybenzaldehyde with 3-hydroxybutyl bromide in the presence of a base such as potassium carbonate. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of the desired product. The reaction conditions generally include refluxing the reactants in an appropriate solvent, such as ethanol, for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, potentially involving continuous flow reactors and advanced purification techniques such as column chromatography or recrystallization.

Chemical Reactions Analysis

Types of Reactions

4-[3-(3-Hydroxybutoxy)prop-1-en-1-yl]-2-methoxyphenol can undergo various chemical reactions, including:

    Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.

    Reduction: The double bond in the prop-1-en-1-yl group can be reduced to form the corresponding alkane.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation reactions using catalysts such as palladium on carbon (Pd/C) are commonly employed.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Saturated alkanes.

    Substitution: Various substituted phenols depending on the nucleophile used.

Scientific Research Applications

4-[3-(3-Hydroxybutoxy)prop-1-en-1-yl]-2-methoxyphenol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential antioxidant properties due to the presence of the phenolic hydroxyl group.

    Medicine: Explored for its potential anti-inflammatory and neuroprotective effects.

    Industry: Utilized in the development of novel materials and chemical intermediates.

Mechanism of Action

The mechanism of action of 4-[3-(3-Hydroxybutoxy)prop-1-en-1-yl]-2-methoxyphenol involves its interaction with various molecular targets and pathways. The phenolic hydroxyl group can donate hydrogen atoms, neutralizing free radicals and reducing oxidative stress. Additionally, the compound may inhibit specific enzymes involved in inflammatory pathways, contributing to its anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

    4-(3-Hydroxyprop-1-en-1-yl)-2-methoxyphenol: Similar structure but with a shorter hydroxyalkyl chain.

    2-Methoxy-4-(3-(4-methoxyphenyl)prop-1-en-1-yl)phenol: Contains an additional methoxyphenyl group.

Uniqueness

4-[3-(3-Hydroxybutoxy)prop-1-en-1-yl]-2-methoxyphenol is unique due to the presence of the hydroxybutoxy group, which may confer distinct chemical and biological properties compared to its analogs. This structural feature may enhance its solubility, reactivity, and potential biological activity.

Properties

CAS No.

672294-54-1

Molecular Formula

C14H20O4

Molecular Weight

252.31 g/mol

IUPAC Name

4-[3-(3-hydroxybutoxy)prop-1-enyl]-2-methoxyphenol

InChI

InChI=1S/C14H20O4/c1-11(15)7-9-18-8-3-4-12-5-6-13(16)14(10-12)17-2/h3-6,10-11,15-16H,7-9H2,1-2H3

InChI Key

FQVRVVXKTGAIOM-UHFFFAOYSA-N

Canonical SMILES

CC(CCOCC=CC1=CC(=C(C=C1)O)OC)O

Origin of Product

United States

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